molecular formula C10H10N4O3 B1148309 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime CAS No. 258521-20-9

2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime

Cat. No.: B1148309
CAS No.: 258521-20-9
M. Wt: 234.21 g/mol
InChI Key: RNDSGEINHPCNQK-UHFFFAOYSA-N
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Description

2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime is a heterocyclic organic compound that features an oxadiazole ring. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group attached to the oxadiazole ring.

    Formation of Acetamidoxime: The final step involves the reaction of the phenoxy-substituted oxadiazole with hydroxylamine to form the acetamidoxime moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.

    1,3,4-Oxadiazole Derivatives: Similar to 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime but with variations in the position of the oxadiazole ring.

Uniqueness

This compound is unique due to its specific combination of the oxadiazole ring, phenoxy group, and acetamidoxime moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

258521-20-9

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

N'-hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide

InChI

InChI=1S/C10H10N4O3/c11-9(14-15)5-16-8-3-1-7(2-4-8)10-13-12-6-17-10/h1-4,6,15H,5H2,(H2,11,14)

InChI Key

RNDSGEINHPCNQK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N

Synonyms

N-Hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]-ethanimidamide

Origin of Product

United States

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